N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-(1-(4-Fluorophenyl)ethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a complex organic compound with the molecular formula C23H24FN3O and a molecular weight of 377.466 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Fluorophenyl)ethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation of 1-(4-Fluorophenyl)ethanone with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid hydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, pH, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Fluorophenyl)ethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N’-(1-(4-Fluorophenyl)ethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-(4-Fluorophenyl)ethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(4-Chlorophenyl)ethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- N’-(1-(4-Bromophenyl)ethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- N’-(1-(4-Methylphenyl)ethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Uniqueness
N’-(1-(4-Fluorophenyl)ethylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
518019-69-7 |
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Molecular Formula |
C23H24FN3O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C23H24FN3O/c1-16(17-10-12-18(24)13-11-17)25-26-23(28)14-15-27-21-8-4-2-6-19(21)20-7-3-5-9-22(20)27/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
LQLPITMAQHWFSY-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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